molecular formula C29H35FN4O B2429584 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide CAS No. 1005305-41-8

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide

Cat. No. B2429584
M. Wt: 474.624
InChI Key: CRIPLHHMDHSEFT-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components common in medicinal chemistry, including a piperazine ring, a dimethylamino phenyl group, and a fluorophenyl group . These groups are often found in bioactive molecules and can interact with various biological targets .

Scientific Research Applications

Antiallergy Activity

A compound closely related to N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide demonstrated antiallergy activity. It showed activity in the passive foot anaphylaxis (PFA) assay, which is useful for detecting compounds with antiallergic activity. However, it did not show activity in the guinea pig anaphylaxis (GPA) assay at a specific dosage (Walsh et al., 1990).

Cocaine Abuse Therapeutic Agent

A derivative of this compound has been studied as a potential therapeutic agent for cocaine abuse. The key asymmetric step in its synthesis was the catalytic enantioselective addition of dimethylzinc to certain ketones (Forrat, Ramón, & Yus, 2007).

Antimicrobial Studies

Derivatives of this compound were synthesized and evaluated for their antimicrobial properties. Some of these compounds showed excellent antibacterial and antifungal activities when compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).

PET Tracers for Neuropsychiatric Disorders

A variant of this compound, labeled with a radioactive fluorine isotope, showed potential as a PET radioligand. It demonstrated high affinity as a 5-HT1A receptor antagonist and is a candidate for in vivo quantification of these receptors in neuropsychiatric disorders (García et al., 2014).

Anti-Cancer Activity

O-Arylated diazeniumdiolates, structurally similar to the target compound, have shown broad-spectrum anti-cancer activity in several rodent cancer models. They are designed to release cytotoxic nitric oxide, and their selectivity for attacking tumors suggests potential for treating various tumor types (Keefer, 2010).

Synthesis for Medical Use

The compound's derivatives have been synthesized for various medical applications, including the treatment of migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).

properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O/c1-32(2)26-13-9-24(10-14-26)28(22-31-29(35)17-8-23-6-4-3-5-7-23)34-20-18-33(19-21-34)27-15-11-25(30)12-16-27/h3-7,9-16,28H,8,17-22H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPLHHMDHSEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-phenylpropanamide

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